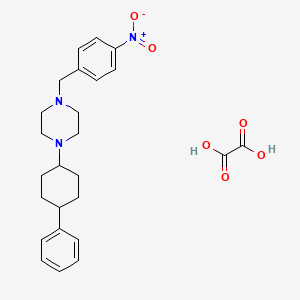
1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate
Übersicht
Beschreibung
1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as NBOMe-PCP and is a derivative of the drug phencyclidine (PCP). NBOMe-PCP has been found to have unique properties that make it an attractive candidate for use in various research studies. In
Wissenschaftliche Forschungsanwendungen
NBOMe-1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate has been studied for its potential applications in various scientific research fields. One of the primary uses of this compound is in the study of neurological disorders such as schizophrenia and depression. NBOMe-1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate has been found to have a unique mechanism of action that makes it a valuable tool for understanding the underlying causes of these disorders. Additionally, NBOMe-1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate has been studied for its potential use in the development of new drugs for these disorders.
Wirkmechanismus
NBOMe-1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key receptor involved in synaptic plasticity and memory formation. By blocking this receptor, NBOMe-1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate can disrupt the normal functioning of the brain, leading to altered perception, hallucinations, and other cognitive effects. Additionally, NBOMe-1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate has been found to have activity at other receptors, including the serotonin and dopamine receptors, which may contribute to its overall effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of NBOMe-1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate are complex and not fully understood. Some of the reported effects of this compound include altered perception, hallucinations, dissociation, euphoria, and sedation. Additionally, NBOMe-1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate has been found to have neuroprotective effects, which may make it a valuable tool for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using NBOMe-1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate in lab experiments is its unique mechanism of action. This compound has been found to have a distinct pharmacological profile that makes it a valuable tool for studying various neurological disorders. Additionally, the synthesis method for NBOMe-1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate is reliable and efficient, making it a readily available compound for use in research.
However, there are also some limitations to using NBOMe-1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate in lab experiments. One of the primary concerns is the potential for toxicity and adverse effects. NBOMe-1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate has been found to have a narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is small. Additionally, the long-term effects of NBOMe-1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate use are not well understood, which may limit its potential use in clinical settings.
Zukünftige Richtungen
There are many potential future directions for research on NBOMe-1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate. One area of interest is the development of new drugs based on the pharmacological profile of NBOMe-1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate. By understanding the mechanism of action of this compound, researchers may be able to develop new drugs that have similar effects but with fewer side effects and greater therapeutic potential.
Additionally, further research is needed to fully understand the biochemical and physiological effects of NBOMe-1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate. This may involve studying the long-term effects of NBOMe-1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate use, as well as investigating the potential for this compound to be used in the treatment of various neurological disorders.
Conclusion
In conclusion, NBOMe-1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has a unique pharmacological profile that makes it a valuable tool for studying various neurological disorders. While there are some limitations to using NBOMe-1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate in lab experiments, the overall potential for this compound is significant. Further research is needed to fully understand the effects of NBOMe-1-(4-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate and its potential use in the development of new drugs for neurological disorders.
Eigenschaften
IUPAC Name |
1-[(4-nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2.C2H2O4/c27-26(28)23-10-6-19(7-11-23)18-24-14-16-25(17-15-24)22-12-8-21(9-13-22)20-4-2-1-3-5-20;3-1(4)2(5)6/h1-7,10-11,21-22H,8-9,12-18H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQYLUUVXURSQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC=C(C=C4)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3948542.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine oxalate](/img/structure/B3948562.png)
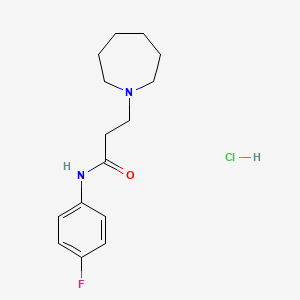

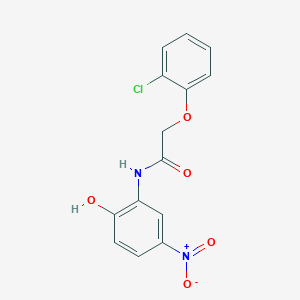
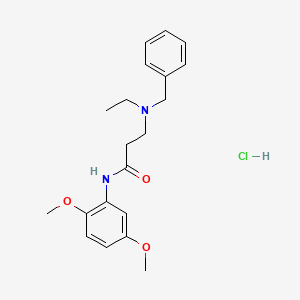

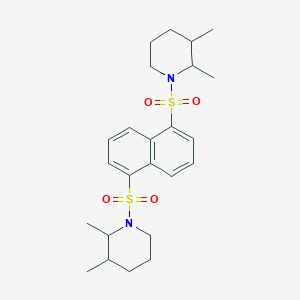
![N-mesityl-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]propanamide](/img/structure/B3948612.png)
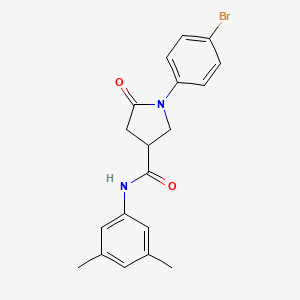
![5-({[2-(phenylthio)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3948619.png)
![ethyl 1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3948625.png)

![4-(2,5-dimethylphenyl)-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3948637.png)